molecular formula C30H23N3 B8338662 1-Trityl-4-(4-cyanobenzyl)imidazole

1-Trityl-4-(4-cyanobenzyl)imidazole

Cat. No. B8338662
M. Wt: 425.5 g/mol
InChI Key: MZIXZACJCHNPNB-UHFFFAOYSA-N
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Patent
US06127390

Procedure details

To an oven dried 500 ml flask was added Zn (92 mmol, 5.96 g) and then 45 mL of distilled THF via syringe. To this well stirred mixture was added 1,2-dibromoethane (9.2 mmol, 1.72 g) via pipet. This mixture was stirred at ambient temperature for 3 hr and then a solution of p-cyanobenzylbromide (59.5 mmol, 11.68 g) in THF (50 mL) was added via addition funnel over 20 minutes. The resulting mixture was stirred at ambient temperature for 6 hr. Then a mixture of 1-trityl-4-iodoimidazole (45.8 mmol, 20 g) and bis-triphenylphosphinedichloronickel (4.6 mmol, 3.0 g) was added. This was stirred at ambient temperature for 36 hr. A saturated ammonium chloride solution (125 mL) was added. Stirring was continued for 3 hr and then 1 L of chloroform was added to this mixture. The chloroform layer was drawn off, washed with dilute sodium bicarbonate then saturated sodium chloride. Dried with sodium sulfate and evaporated to a thick oil. Purified on a silica gel column eluted with chloroform to provide the title compound. 1H-NMR (CDCl3): 4.0 ppm (s, 2H); 7.1-7.6 ppm (20H); 6.6 ppm(s, 1H).
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
11.68 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
reactant
Reaction Step Four
Name
Quantity
5.96 g
Type
catalyst
Reaction Step Five
Name
Quantity
45 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
1 L
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
BrCCBr.[C:5]([C:7]1[CH:14]=[CH:13][C:10]([CH2:11]Br)=[CH:9][CH:8]=1)#[N:6].[C:15]([N:34]1[CH:38]=[C:37](I)[N:36]=[CH:35]1)([C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[Cl-].[NH4+]>C1COCC1.[Zn].C(Cl)(Cl)Cl>[C:15]([N:34]1[CH:38]=[C:37]([CH2:11][C:10]2[CH:13]=[CH:14][C:7]([C:5]#[N:6])=[CH:8][CH:9]=2)[N:36]=[CH:35]1)([C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1)([C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.72 g
Type
reactant
Smiles
BrCCBr
Step Two
Name
Quantity
11.68 g
Type
reactant
Smiles
C(#N)C1=CC=C(CBr)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1C=NC(=C1)I
Step Four
Name
Quantity
125 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
5.96 g
Type
catalyst
Smiles
[Zn]
Step Six
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Eight
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
To this well stirred mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To an oven dried 500 ml flask
STIRRING
Type
STIRRING
Details
This mixture was stirred at ambient temperature for 3 hr
Duration
3 h
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at ambient temperature for 6 hr
Duration
6 h
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
This was stirred at ambient temperature for 36 hr
Duration
36 h
STIRRING
Type
STIRRING
Details
Stirring
WASH
Type
WASH
Details
washed with dilute sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to a thick oil
CUSTOM
Type
CUSTOM
Details
Purified on a silica gel column
WASH
Type
WASH
Details
eluted with chloroform

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1C=NC(=C1)CC1=CC=C(C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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